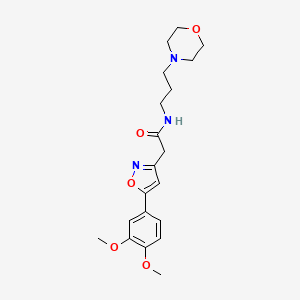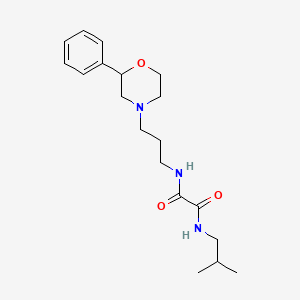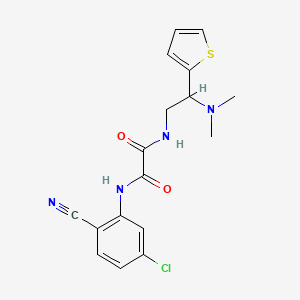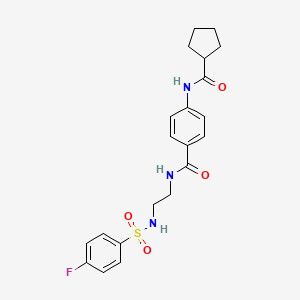
4-(cyclopentanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(cyclopentanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a cyclopentanecarboxamido moiety, and a 4-fluorophenylsulfonamido moiety. These moieties are common in many pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. The amide and sulfonamide groups might be susceptible to hydrolysis under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide and sulfonamide groups could enhance its solubility in polar solvents. The fluorine atom might also influence its lipophilicity, which could affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Aromatic sulfonamides have been extensively studied for their inhibition of carbonic anhydrases (CAs), enzymes crucial for many physiological processes. For instance, benzamide-4-sulfonamides are effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX, displaying low nanomolar or subnanomolar inhibition constants. These findings suggest potential applications in designing inhibitors for various isoforms of carbonic anhydrases, which could be useful in treating conditions like glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).
Antimicrobial and Anticancer Properties
Sulfonamide-containing compounds also show promising antimicrobial and anticancer activities. For example, new heterocycles linked to a sulfonamide moiety demonstrated potent antiproliferative activity against various human cancerous cell lines and inhibited topoisomerase types I and II, enzymes involved in DNA replication and transcription. This indicates their potential as dual topoisomerase poisons to manage human malignancies (Halawa et al., 2020).
Novel Therapeutic Applications
Research into benzamide derivatives, such as MS-27-275, has shown marked in vivo antitumor activity against human tumors. These compounds inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones and inducing cell cycle changes. Their unique action mechanism and oral efficacy against various tumor lines in animal models suggest a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).
Eigenschaften
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-17-7-11-19(12-8-17)30(28,29)24-14-13-23-20(26)16-5-9-18(10-6-16)25-21(27)15-3-1-2-4-15/h5-12,15,24H,1-4,13-14H2,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROODIDGQSABEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2654844.png)



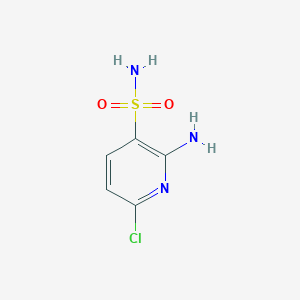
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2654851.png)
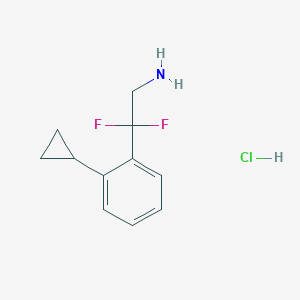
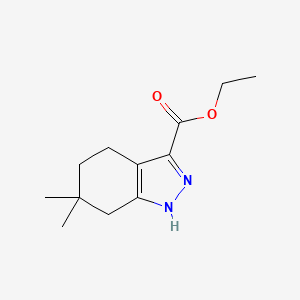
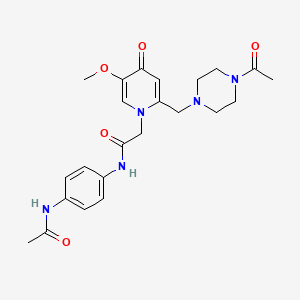
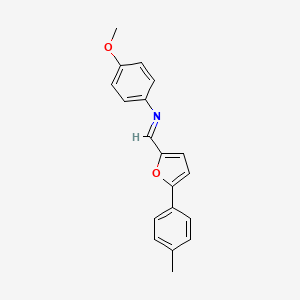
![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)
